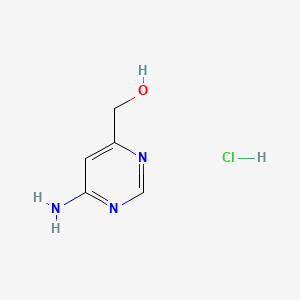![molecular formula C16H26N2O B578848 (1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one CAS No. 15216-34-9](/img/structure/B578848.png)
(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one is an alkaloid compound derived from the Lycopodium cernuum plant. It is known for its unique stereochemistry and has been the subject of various chemical studies. This compound is closely related to other alkaloids found in the same plant, such as cernuine and lycocernuine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allocernuine involves several steps, starting from the extraction of the alkaloid from the Lycopodium cernuum plant. The process includes the isolation of the alkaloid followed by purification using chromatographic techniques. The stereochemistry of allocernuine is carefully controlled during the synthesis to ensure the desired isomer is obtained .
Industrial Production Methods
Industrial production of allocernuine is not widely documented, but it typically involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and controlled reaction conditions are essential to maintain the purity and stereochemistry of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of allocernuine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that allocernuine may influence neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one is unique compared to other alkaloids due to its specific stereochemistry and biological activities. Similar compounds include:
Cernuine: Another alkaloid from Lycopodium cernuum with similar chemical properties but different stereochemistry.
Lycocernuine: A related compound with distinct biological activities.
This compound stands out due to its unique combination of chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
15216-34-9 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.397 |
InChI |
InChI=1S/C16H26N2O/c1-11-8-12-4-2-6-15-17(12)14(9-11)10-13-5-3-7-16(19)18(13)15/h11-15H,2-10H2,1H3/t11-,12+,13-,14+,15-/m0/s1 |
InChI Key |
IWSJXTCXZSUCNS-ZQNQSHIBSA-N |
SMILES |
CC1CC2CCCC3N2C(C1)CC4N3C(=O)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


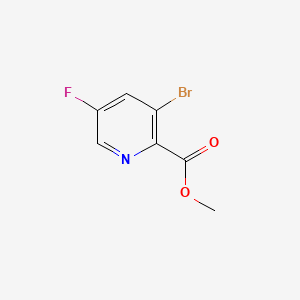
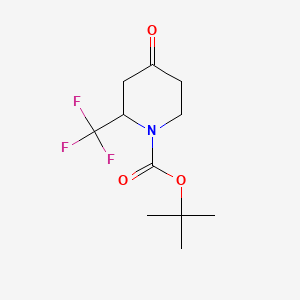


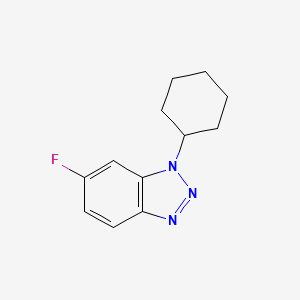
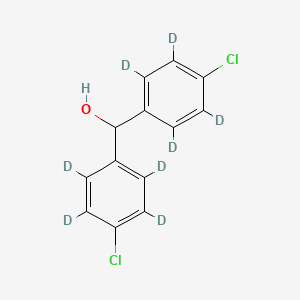
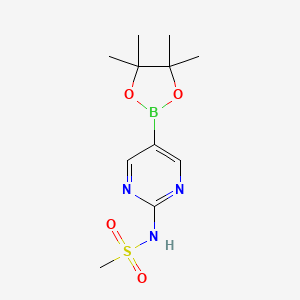
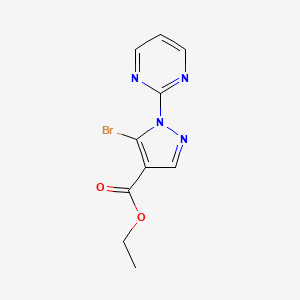
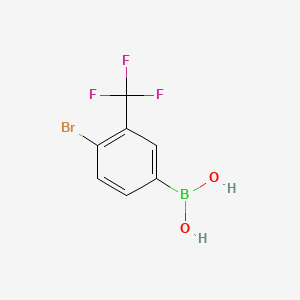
![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)
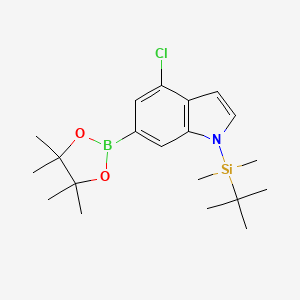
![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)
